3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- is a chemical compound with the molecular formula C15H17Cl2N3O2 It is known for its unique structure, which includes a triazole ring, a dichlorophenyl group, and a hydroxy group
Preparation Methods
The synthesis of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the dichlorophenyl group: This step involves the use of reagents that can introduce the dichlorophenyl moiety into the molecule.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the triazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group are key functional groups that contribute to its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- include other triazole-containing molecules and compounds with dichlorophenyl groups. Some examples are:
- 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)propan-1-ol
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of 3-Hexanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
107658-84-4 |
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Molecular Formula |
C14H15Cl2N3O2 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-3-13(20)14(21,7-19-9-17-8-18-19)11-5-4-10(15)6-12(11)16/h4-6,8-9,21H,2-3,7H2,1H3 |
InChI Key |
GXPWOJXVEFQNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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